molecular formula C14H14FNO2S B11111520 1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide

1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide

Cat. No.: B11111520
M. Wt: 279.33 g/mol
InChI Key: HZVCLFRNZIFUMD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.

    Fluorinated chalcones: Studied for their nonlinear optical properties.

Uniqueness

1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide is unique due to its specific combination of a fluorophenyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-phenylmethanesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-16(14-5-3-2-4-6-14)19(17,18)11-12-7-9-13(15)10-8-12/h2-10H,11H2,1H3

InChI Key

HZVCLFRNZIFUMD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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